molecular formula C8H12N2O B3197873 1,5-diethyl-1H-pyrazole-4-carbaldehyde CAS No. 1007541-51-6

1,5-diethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3197873
CAS No.: 1007541-51-6
M. Wt: 152.19 g/mol
InChI Key: WZSLDFAVVOZBER-UHFFFAOYSA-N
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Description

1,5-diethyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its molecular formula C8H12N2O and a molecular weight of 152.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-diethyl-1H-pyrazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of hydrazones with aldehydes under mild conditions. For instance, the reaction of a hydrazone with an aldehyde in the presence of a catalyst such as bromine can yield pyrazole derivatives . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a building block for cycloaddition reactions with terminal alkynes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,5-diethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-diethyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,5-diethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups.

    1H-pyrazole-4-carboxaldehyde: Lacks the ethyl substituents.

Uniqueness

1,5-diethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other pyrazole derivatives .

Properties

IUPAC Name

1,5-diethylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-8-7(6-11)5-9-10(8)4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSLDFAVVOZBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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